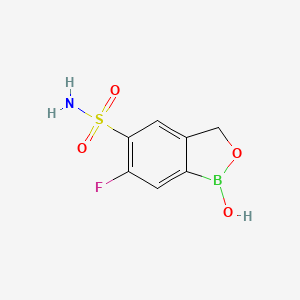
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide typically involves the reaction of 6-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoxaborole derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and antibacterial properties, particularly in treating onychomycosis (fungal nail infection).
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide involves inhibiting specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. By binding to the enzyme’s active site, the compound prevents the proper functioning of the enzyme, leading to the inhibition of fungal growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Studied for its antibacterial activity
Uniqueness
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a promising candidate for developing new antifungal and antibacterial agents .
Propiedades
Fórmula molecular |
C7H7BFNO4S |
|---|---|
Peso molecular |
231.01 g/mol |
Nombre IUPAC |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborole-5-sulfonamide |
InChI |
InChI=1S/C7H7BFNO4S/c9-6-2-5-4(3-14-8(5)11)1-7(6)15(10,12)13/h1-2,11H,3H2,(H2,10,12,13) |
Clave InChI |
LFOFIUZICYMFGN-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=C(C=C2CO1)S(=O)(=O)N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


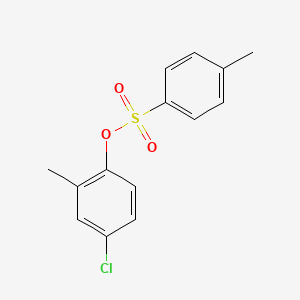
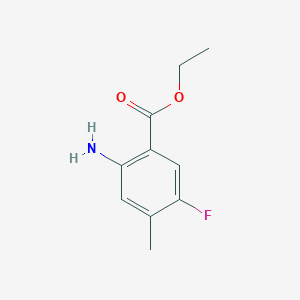
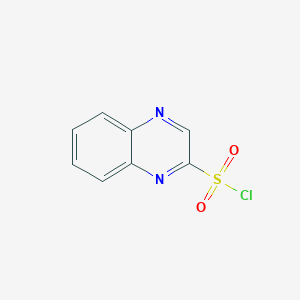
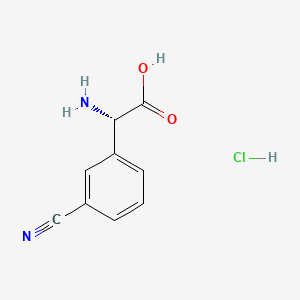
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)

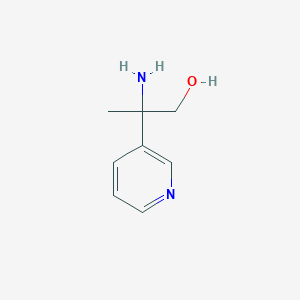
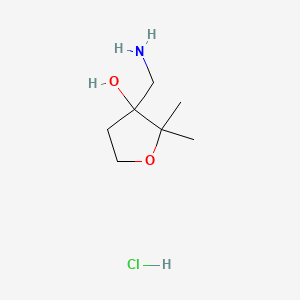
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
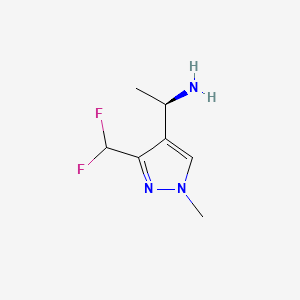
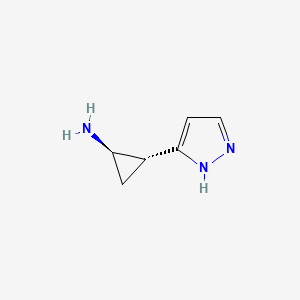
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
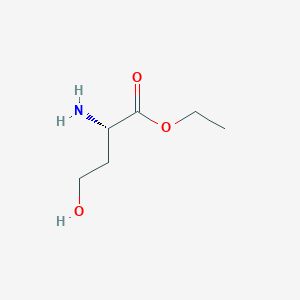
![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
